4-(3,5-Dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one, often referred to as “Compound X” for brevity, is a synthetic organic compound. Its chemical formula is C₁₉H₂₃FN₂O₂. Let’s break down its structure:
- The pyrrolidin-2-one core consists of a five-membered ring with a nitrogen atom.
- The 4-fluorophenyl group is attached to one of the carbon atoms in the pyrrolidin-2-one ring.
- The 3,5-dimethylpiperidine-1-carbonyl moiety extends from another carbon atom in the ring.
Preparation Methods
Synthetic Routes:
Amide Formation:
Reductive Amination:
Industrial Production:
- Industrial-scale production typically involves optimized versions of the above synthetic routes.
- Precursor availability, reaction efficiency, and yield are critical factors in large-scale synthesis.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Hydrolysis: Acid (HCl) or base (NaOH).
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: It may exhibit biological activity (e.g., as an enzyme inhibitor or receptor modulator).
Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.
Materials Science: Its unique structure may contribute to new materials with specific properties.
Agrochemicals: It could serve as a building block for crop protection agents.
Mechanism of Action
- Compound X’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolidin-2-one derivatives, such as those with different substituents on the phenyl ring or piperidine moiety.
Uniqueness: Compound X’s combination of fluorine, dimethylpiperidine, and pyrrolidin-2-one motifs sets it apart.
Properties
Molecular Formula |
C18H23FN2O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H23FN2O2/c1-12-7-13(2)10-20(9-12)18(23)14-8-17(22)21(11-14)16-5-3-15(19)4-6-16/h3-6,12-14H,7-11H2,1-2H3 |
InChI Key |
IJQYMAVJTWBNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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